N-(4-bromo-3-methylphenyl)oxan-4-amine
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Overview
Description
N-(4-bromo-3-methylphenyl)oxan-4-amine is a chemical compound with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and an oxan-4-amine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)oxan-4-amine typically involves the reaction of 4-bromo-3-methylaniline with oxirane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)oxan-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)oxan-4-amine is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the oxan-4-amine moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)methyl]oxan-4-amine: Similar in structure but lacks the methyl group on the phenyl ring.
N-(2-bromo-3-methylphenyl)methyl]oxan-4-amine: Similar but with the bromine and methyl groups in different positions on the phenyl ring.
Uniqueness
N-(4-bromo-3-methylphenyl)oxan-4-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions in chemical and biological systems, making it valuable for targeted research applications.
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)oxan-4-amine |
InChI |
InChI=1S/C12H16BrNO/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |
InChI Key |
GZCHYDKBBIJGAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2CCOCC2)Br |
Origin of Product |
United States |
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